ZZW-115 hydrochloride
Description
Significance of ZZW-115 Hydrochloride in Oncological Research
The importance of this compound in cancer research stems from its ability to selectively target a protein that is often overexpressed in malignant tissues and contributes to tumor growth and survival.
Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, stress-induced protein found in the nucleus of cells. spandidos-publications.com Its expression is upregulated in response to various cellular stressors and has been linked to the development and progression of numerous cancers, including those of the pancreas, breast, lung, and liver. nih.govnih.govnih.gov NUPR1 is involved in a multitude of cancer-associated processes such as cell cycle regulation, apoptosis, DNA repair, and the establishment of metastasis. nih.govmedchemexpress.eu Its overexpression in many cancer types compared to healthy tissues makes it an attractive target for therapeutic intervention. nih.govmdpi.com Genetic inactivation of the Nupr1 gene has been shown to halt the growth of various tumors, further validating its potential as a therapeutic target. medchemexpress.eumdpi.com
NUPR1 belongs to a class of proteins known as intrinsically disordered proteins (IDPs). medchemexpress.eumdpi.com Unlike well-structured proteins, IDPs lack a fixed three-dimensional structure under physiological conditions. nih.govpeakproteins.compharmafeatures.com This inherent flexibility allows them to interact with multiple binding partners and play crucial roles in cellular signaling and regulation. peakproteins.compharmafeatures.com However, their dynamic nature also presents significant challenges for traditional structure-based drug design. nih.gov The successful development of inhibitors for IDPs like NUPR1 is a burgeoning area of research, with the potential to unlock new avenues for treating diseases where these proteins are implicated, including cancer and neurodegenerative disorders. nih.govtandfonline.comnih.gov
Historical Context and Developmental Origin of this compound
The development of this compound was a direct result of efforts to improve upon an existing molecule with known NUPR1 binding capabilities but also undesirable side effects.
The journey to this compound began with the identification of the antipsychotic drug trifluoperazine (B1681574) (TFP) and its analogue, fluphenazine (B1673473) hydrochloride, as molecules capable of binding to NUPR1. nih.govmdpi.com TFP was found to exhibit anticancer activity and inhibit tumor growth; however, it also produced significant central nervous system side effects, limiting its therapeutic potential in oncology. nih.govresearchgate.net This discovery prompted a multidisciplinary approach to optimize the structure of TFP to enhance its anticancer efficacy while minimizing its neurological effects. nih.govresearchgate.net
The primary goal of optimizing TFP was to develop a derivative with improved potency against NUPR1 and a better safety profile. nih.gov Through a combination of computer modeling, chemical synthesis, and extensive biophysical, biochemical, and biological evaluations, a series of TFP-derived compounds were created. nih.govresearchgate.net Among these, ZZW-115 emerged as the most promising candidate. nih.gov It demonstrated a significantly higher affinity for NUPR1 and greater anticancer activity in vitro compared to TFP. csic.es Importantly, ZZW-115 showed dose-dependent tumor regression in preclinical models without the neurological side effects associated with TFP. nih.govbiocat.com The development of ZZW-115 represents a successful example of ligand-based drug design for a challenging IDP target. nih.gov
Research Findings on ZZW-115
ZZW-115 has demonstrated significant activity as a potent inhibitor of NUPR1, with a dissociation constant (Kd) of 2.1 μM. medchemexpress.commedchemexpress.commedchemexpress.cn Its primary mechanism of action involves inducing tumor cell death through both necroptosis and apoptosis. medchemexpress.commedchemexpress.commedchemexpress.cn
In vitro studies have shown that ZZW-115 is effective at killing a wide range of cancer cells. For instance, in a panel of eleven pancreatic ductal adenocarcinoma (PDAC) cell lines, ZZW-115 exhibited half-maximal inhibitory concentrations (IC50) ranging from 0.84 μM to 4.93 μM. nih.govcaymanchem.com Similar efficacy was observed in a broader panel of sixteen other cancer cell lines, including those from glioblastoma, lymphoma, and leukemia, with IC50 values between 0.25 μM and 7.75 μM. caymanchem.com
The compound has been shown to induce both pronecrotic and proapoptotic effects. medchemexpress.comxcessbio.com Treatment with ZZW-115 leads to a significant, concentration-dependent increase in lactate (B86563) dehydrogenase (LDH) release, a marker of necrosis, as well as increased caspase 3/7 activity, a hallmark of apoptosis. medchemexpress.comxcessbio.com Furthermore, ZZW-115 treatment causes a decrease in ATP production and an overproduction of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com
Recent research has also indicated that ZZW-115 can induce ferroptosis, a form of iron-dependent cell death, in a mitochondria-dependent manner. caymanchem.comresearchgate.net This is accompanied by an accumulation of reactive oxygen species and lipid peroxidation. caymanchem.com
In vivo studies using mouse xenograft models have corroborated the in vitro findings. Daily administration of ZZW-115 at doses of 1, 2.5, or 5 mg/kg resulted in reduced tumor growth. caymanchem.com In some cases, treatment with 5 mg/kg led to a progressive decrease in tumor size to the point of being almost unmeasurable by the end of the treatment period. medchemexpress.commedchemexpress.com
A notable aspect of ZZW-115's mechanism is its ability to inhibit the nuclear translocation of NUPR1. mdpi.comcsic.es It achieves this by competing with importins for binding to the nuclear localization signal (NLS) region of NUPR1. mdpi.comcsic.es This action sensitizes cancer cells to genotoxic agents. csic.es
However, a potential liability of ZZW-115 was identified concerning its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which could lead to cardiotoxicity. nih.govresearchgate.net The IC50 value for hERG channel inhibition by ZZW-115 was determined to be 2 μM. nih.gov This has prompted further research to identify new NUPR1 inhibitors with a lower affinity for the hERG channel. nih.govresearchgate.net
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 Range (μM) | Citation |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 | nih.govmedchemexpress.cncaymanchem.com |
Table 2: Key Mechanistic Actions of this compound
| Mechanism | Observed Effect | Citation |
|---|---|---|
| NUPR1 Inhibition | Binds to NUPR1 with a Kd of 2.1 μM | medchemexpress.commedchemexpress.comaxonmedchem.com |
| Cell Death Induction | Induces both necroptosis and apoptosis | nih.govmedchemexpress.commedchemexpress.com |
| Metabolic Disruption | Decreases ATP production and increases ROS | nih.govmedchemexpress.commedchemexpress.com |
| Nuclear Translocation | Inhibits NUPR1 translocation to the nucleus | mdpi.comcsic.es |
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Trifluoperazine (TFP) | |
| Fluphenazine hydrochloride | |
| Gemcitabine (B846) | |
| Oxaliplatin | |
| Paclitaxel (B517696) | |
| Z-VAD-FMK | |
| Necrostatin-1 | |
| Ferrostatin-1 | |
| Olaparib | |
| E-4031 | |
| AJO14 | |
| LZX-2-73 | |
| Sorafenib (B1663141) | |
| 2-Methoxy-6-acetyl-7-methyljuglone | |
| Isobavachalcone (IBC) | |
| Chlorpromazine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N4S.3ClH/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27;;;/h3-4,6-9,18H,5,10-17H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSKIDNFCBBXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl3F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of Zzw 115 Hydrochloride
Direct Interaction and Inhibition of Nuclear Protein 1 (NUPR1)
ZZW-115, a derivative of trifluoperazine (B1681574) (TFP), was identified through a multidisciplinary strategy that combined in silico design, organic synthesis, and biophysical evaluations to create a more potent and specific inhibitor of NUPR1. mdpi.comnih.gov Its efficacy lies in its direct binding to NUPR1, which functionally inactivates the protein. mdpi.com
The interaction between ZZW-115 and NUPR1 has been quantitatively characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC), which is considered the standard for determining binding affinity. nih.gov These studies have demonstrated that ZZW-115 is a potent inhibitor, exhibiting a strong binding affinity for NUPR1 with a dissociation constant (Kd) of approximately 2.1 µM. nih.govmedchemexpress.comcaymanchem.comaxonmedchem.com Among a series of TFP-derived compounds synthesized and tested, ZZW-115 emerged as the strongest binder to NUPR1, highlighting the success of the ligand-based design approach. nih.gov
Table 1: Binding Affinity of ZZW-115 with NUPR1
| Compound | Target Protein | Dissociation Constant (Kd) | Technique |
|---|---|---|---|
| ZZW-115 | NUPR1 | ~2.1 µM | Isothermal Titration Calorimetry (ITC) |
Nuclear Magnetic Resonance (NMR) data and other molecular studies have successfully identified the key amino acid residues of NUPR1 that are crucial for its interaction with ZZW-115. mdpi.comnih.govresearchgate.net The binding is not indiscriminate; instead, it affects a specific subset of residues. The primary interaction sites, often referred to as "hot-spot" regions, are located around Alanine 33 (Ala33) and Threonine 68 (Thr68). mdpi.comnih.govresearchgate.net The significance of these residues is underscored by findings that mutations at Ala33 or Thr68 inhibit the functional consequences of the ZZW-115-NUPR1 interaction. researchgate.netresearchgate.net The location of the Thr68 residue is particularly critical, as it lies within the protein's nuclear localization signal. mdpi.comnih.govresearchgate.net
NUPR1 is an intrinsically disordered protein (IDP), meaning it lacks a fixed three-dimensional structure in its native state. mdpi.com While IDPs often remain disordered even when bound to small molecules, their conformational ensemble can be modulated upon interaction. researchgate.net The binding of ZZW-115 to specific residues (Ala33 and Thr68) inherently modulates the local conformation of NUPR1. This modulation is functionally significant, as it sterically hinders the ability of NUPR1 to interact with its other molecular partners, such as importins and PARP1. nih.govresearchgate.net Although studies suggest NUPR1 can undergo conformational changes upon binding to partners like RNA, the precise structural rearrangement induced by ZZW-115 is understood primarily through its functional consequences—namely, the inhibition of protein-protein interactions. embopress.org
Disruption of NUPR1 Nuclear Translocation
A primary mechanism through which ZZW-115 exerts its anticancer effects is by preventing NUPR1 from entering the cell nucleus, where it carries out many of its functions related to promoting cell survival and tumor progression. mdpi.comnih.gov
The translocation of NUPR1 into the nucleus is an active process mediated by importin proteins (also known as karyopherins), which recognize a specific sequence of amino acids called the Nuclear Localization Signal (NLS). mdpi.comnih.gov The NLS of NUPR1 is a canonical bipartite domain located between residues 63 and 78. mdpi.comnih.gov Interactome analysis has revealed that NUPR1 can bind to numerous components of the nuclear pore, including several importins such as KPNA1, KPNA2, KPNA3, KPNA4, and KPNA6. nih.gov
ZZW-115 directly interferes with this process. nih.govnih.govcrcm-marseille.fr Since one of its key binding sites on NUPR1, Thr68, is located within the NLS region, the presence of the bound compound physically hampers the accessibility of the NLS to importins. mdpi.comnih.govresearchgate.net Consequently, ZZW-115 acts as a competitive inhibitor, disrupting the NUPR1-importin interaction and thereby blocking nuclear import. mdpi.comnih.gov Studies have quantitatively demonstrated that ZZW-115 significantly diminishes the interaction between NUPR1 and importin-α3. researchgate.net
As a direct result of its ability to block the NUPR1-importin interaction, treatment with ZZW-115 dramatically alters the subcellular localization of the NUPR1 protein. mdpi.com Immunofluorescence staining experiments in cancer cells have shown that while NUPR1 is predominantly found in the nucleus in untreated cells, treatment with ZZW-115 leads to its accumulation in the cytoplasm and perinuclear area. mdpi.comresearchgate.net
This effect is quantifiable; in one study, ZZW-115 treatment reduced the nuclear localization of NUPR1 from 78% in control cells to just 16% in treated cells. nih.gov This profound shift in localization has also been confirmed in vivo through studies on xenografted mice, where tumors from animals treated with ZZW-115 showed a strong decrease in the nuclear presence of NUPR1. nih.gov By sequestering NUPR1 in the cytoplasm, ZZW-115 effectively inactivates the protein by preventing it from reaching its nuclear targets. mdpi.com
Induction of Programmed Cell Death Pathways
ZZW-115 hydrochloride has been shown to induce multiple forms of programmed cell death in cancer cells, primarily through the activation of necroptosis and apoptosis. medchemexpress.comxcessbio.comnih.gov
Activation of Necroptotic Cell Death Mechanisms
Treatment with ZZW-115 leads to a significant increase in necroptotic cell death. nih.gov This is evidenced by a concentration-dependent rise in the release of lactate (B86563) dehydrogenase (LDH), a key indicator of necrotic cell death, in various pancreatic cancer cell lines. medchemexpress.comnih.govresearchgate.net The induction of necroptosis by ZZW-115 appears to be a primary mechanism of its anticancer activity. medchemexpress.euaxonmedchem.com
Activation of Apoptotic Cell Death Mechanisms
In addition to necroptosis, ZZW-115 also triggers apoptotic cell death. medchemexpress.comxcessbio.comnih.gov This is demonstrated by increased activity of caspase-3 and caspase-7, crucial executioner enzymes in the apoptotic cascade, in cancer cells treated with the compound. medchemexpress.comnih.govresearchgate.net Flow cytometry analysis using annexin (B1180172) V/PI staining further confirms the induction of apoptosis in response to ZZW-115 treatment. nih.gov
Interplay and Concomitant Induction of Necroptosis and Apoptosis
A key feature of ZZW-115's mechanism of action is the simultaneous induction of both necroptotic and apoptotic pathways. nih.govmdpi.com Rescue experiments using inhibitors of these pathways have shown that both the pan-caspase inhibitor Z-VAD-FMK (for apoptosis) and the necroptosis inhibitor Necrostatin-1 (Nec-1) can improve cell viability. nih.govmdpi.com Notably, Nec-1 treatment was found to be more effective in rescuing cells, suggesting a prominent role for necroptosis in ZZW-115-induced cell death. nih.gov However, the combination of both inhibitors resulted in a greater rescue effect than either inhibitor alone, indicating that necroptosis and apoptosis are induced through largely independent mechanisms. nih.govmdpi.com This dual mechanism offers a potential advantage in overcoming cancer cell resistance to drugs that exclusively target apoptosis. nih.gov
Metabolic Reprogramming and Stress Response
This compound significantly impacts cellular metabolism, leading to a state of metabolic failure that contributes to its cytotoxic effects. nih.gov
Mitochondrial Metabolism Dysregulation
A central aspect of ZZW-115's action is the dysregulation of mitochondrial metabolism. nih.gov The compound induces a failure in mitochondrial respiration, as evidenced by a decrease in the oxygen consumption rate (OCR), which reflects a reduction in both basal and maximal respiration. nih.govmdpi.com This mitochondrial dysfunction is a key event that triggers cell death. mdpi.com Furthermore, ZZW-115 treatment leads to an overproduction of mitochondrial reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. nih.govmdpi.com The expression of TFAM, a key regulator of mitochondrial biogenesis, is also downregulated by ZZW-115, and its forced expression can rescue some of the mitochondrial defects and cell death. nih.gov
Alterations in Cellular Adenosine Triphosphate (ATP) Production
The disruption of mitochondrial function by ZZW-115 directly leads to a significant and concentration-dependent decrease in cellular ATP levels. nih.govmdpi.com This ATP depletion is a critical consequence of the impaired oxidative phosphorylation (OXPHOS) and is a key factor in the subsequent cell death. nih.govmdpi.com While there is a transient initial shift towards anaerobic glycolysis to compensate for the loss of mitochondrial ATP production, this is not sustained, and the glycolytic reserve is quickly depleted, leading to a rapid drop in total ATP. mdpi.com The reduction in ATP content is a central event, and inhibitors of apoptosis and necroptosis are unable to fully restore ATP levels, suggesting that mitochondrial failure is a primary driver of cell death induced by ZZW-115. nih.gov
Table 1: Effects of ZZW-115 on Programmed Cell Death Markers
| Cell Line | Treatment | LDH Release (Necroptosis) | Caspase 3/7 Activity (Apoptosis) |
|---|---|---|---|
| MiaPaCa-2 | 3 μM ZZW-115 (24h) | Increased | Increased |
| MiaPaCa-2 | 5 μM ZZW-115 (24h) | Significantly Increased | Significantly Increased |
| Pancreatic Cancer Panel | 3 or 5 μM ZZW-115 (24h) | Concentration-dependent increase | Concentration-dependent increase |
Data derived from studies measuring LDH release and caspase activity in pancreatic cancer cell lines following ZZW-115 treatment. nih.govresearchgate.net
Table 2: Impact of ZZW-115 on Cellular Metabolism
| Parameter | Effect of ZZW-115 Treatment |
|---|---|
| ATP Production | Significantly Reduced nih.gov |
| Oxygen Consumption Rate (OCR) | Decreased nih.gov |
| Mitochondrial ROS | Overproduction nih.gov |
| Anaerobic Glycolysis | Transient Increase mdpi.com |
Summary of metabolic changes observed in cancer cells upon treatment with ZZW-115.
Overproduction of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce an overproduction of reactive oxygen species (ROS). nih.govjci.orgmdpi.com This surge in ROS, which are highly reactive molecules containing oxygen, disrupts the normal redox balance within the cell, leading to significant cellular stress and damage. This effect is a key initiating factor in the subsequent cellular death processes triggered by the compound. nih.govjci.org
Induction of Ferroptosis
A critical mechanism through which this compound exerts its anticancer effects is the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. jci.orgmdpi.comnih.gov This process is distinct from other cell death pathways like apoptosis. ZZW-115's ability to induce ferroptosis is linked to its function as an inhibitor of Nuclear protein 1 (NUPR1), a stress-inducible protein that plays a role in protecting cancer cells from ferroptosis. jci.orgnih.govresearchgate.net The ferroptotic cell death induced by ZZW-115 can be prevented by the use of ferroptosis inhibitors like ferrostatin-1 (Fer-1). jci.org
Modulation of Glutathione (B108866) Homeostasis (GSH/GSSG Ratio)
This compound treatment significantly impacts the cellular balance of glutathione, a major antioxidant. nih.gov Specifically, it alters the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). nih.gov A decrease in this ratio indicates a shift towards an oxidized state, leaving the cell more vulnerable to oxidative damage and promoting the onset of ferroptosis. nih.gov In MiaPaCa-2 pancreatic cancer cells, treatment with ZZW-115 led to a measurable change in the GSH/GSSG ratio, highlighting the compound's role in disrupting this critical antioxidant system. nih.gov
Accumulation of Lipid Hydroperoxides
A hallmark of ferroptosis is the accumulation of lipid hydroperoxides, which are products of oxidative damage to lipids in cellular membranes. Treatment with this compound has been observed to increase the accumulation of these damaging molecules. jci.org This buildup of lipid hydroperoxides disrupts membrane integrity and function, ultimately contributing to cell death.
Downregulation of Antioxidant Defense Enzymes (e.g., GPX4, TFAM, SLC7A11)
This compound further promotes ferroptosis by downregulating key antioxidant defense enzymes. Research has demonstrated that ZZW-115 treatment leads to a decrease in the expression of several critical proteins that protect against oxidative stress and ferroptosis. jci.orgnih.gov
| Enzyme/Protein | Effect of ZZW-115 Treatment | Cell Line | Reference |
| Glutathione Peroxidase 4 (GPX4) | Decreased mRNA levels | MiaPaCa-2 | nih.gov |
| Mitochondrial Transcription Factor A (TFAM) | Downregulated expression | MiaPaCa-2 | jci.orgnih.gov |
| Solute Carrier Family 7 Member 11 (SLC7A11) | Decreased mRNA levels | MiaPaCa-2 | nih.gov |
The downregulation of Glutathione Peroxidase 4 (GPX4) is particularly significant, as GPX4 is a central regulator of ferroptosis, responsible for detoxifying lipid hydroperoxides. mdpi.comnih.govnih.govmdpi.com By reducing GPX4 levels, ZZW-115 effectively disables a primary defense mechanism against this form of cell death. nih.gov
Similarly, the expression of Mitochondrial Transcription Factor A (TFAM) , a key regulator of mitochondrial biogenesis, is diminished by ZZW-115. jci.orgnih.gov This contributes to mitochondrial dysfunction, a feature observed in ZZW-115-induced ferroptosis. jci.org
Furthermore, ZZW-115 treatment has been shown to decrease the mRNA levels of Solute Carrier Family 7 Member 11 (SLC7A11) . nih.gov SLC7A11 is a component of the system xc- cystine/glutamate antiporter, which is crucial for the import of cystine, a necessary building block for the synthesis of glutathione. mdpi.comnih.gov By downregulating SLC7A11, ZZW-115 further depletes the cell's antioxidant capacity, pushing it towards ferroptosis.
Influence on DNA Damage Response (DDR) and SUMOylation Pathways
Beyond inducing oxidative stress and ferroptosis, this compound also influences the DNA Damage Response (DDR) and SUMOylation pathways. As a potent inhibitor of NUPR1, ZZW-115 blocks the nuclear translocation of this protein. nih.govnih.govresearchgate.net This inhibition has downstream consequences for cellular processes that are critical for cancer cell survival, particularly in response to genotoxic stress. nih.govnih.gov
Inhibition of SUMOylation of Key DDR Proteins
A striking effect of ZZW-115 treatment is the reduced SUMOylation of several proteins involved in the DNA Damage Response (DDR). nih.govnih.gov SUMOylation is a post-translational modification that plays a critical role in regulating the function and localization of numerous proteins, including those involved in DNA repair. By inhibiting the nuclear translocation of NUPR1, ZZW-115 indirectly hampers the SUMOylation of key DDR proteins, thereby sensitizing cancer cells to DNA-damaging agents. nih.govnih.gov
| DDR Protein | Effect of ZZW-115 Treatment | Reference |
| p53 (TP53) | Reduced SUMOylation | jci.org |
| MRE11 Homolog A (MRE11) | Reduced SUMOylation | jci.org |
| Lysine Demethylase 1A (KDM1A) | Reduced SUMOylation | jci.org |
Studies have shown that ZZW-115 treatment leads to a decrease in the SUMOylation of key DDR proteins such as p53 (TP53) and MRE11 Homolog A (MRE11) . jci.org This suggests that ZZW-115 can impair the cell's ability to effectively repair DNA damage, potentially enhancing the efficacy of other cancer therapies. nih.govnih.gov
Direct Stimulation of SUMOylation Machinery by NUPR1
Recent research has unveiled a novel function of NUPR1 as a direct stimulator of the SUMOylation machinery. nih.govresearchgate.netjci.org This finding adds a critical layer to our understanding of how ZZW-115 exerts its anticancer effects. By inhibiting the nuclear translocation of NUPR1, ZZW-115 effectively curtails this NUPR1-mediated enhancement of SUMOylation, particularly of proteins involved in the DNA damage response (DDR). nih.govresearchgate.netjci.orgnih.govjci.org
The interaction of NUPR1 with the SUMO pathway is supported by interactome studies, which have identified that NUPR1 binds to several key components of the SUMOylation process, including the SUMO-conjugating enzyme UBC9, as well as SUMO1, SUMO2/3, and the major SUMO E3 ligase RANBP2. jci.org This association has led to the hypothesis that NUPR1 may function as a stabilizer for the SUMOylation complex, thereby enhancing its activity. jci.org
To investigate the direct impact of NUPR1 on SUMOylation, in vitro cell-free assays were conducted. jci.org These experiments demonstrated that the presence of recombinant wild-type NUPR1 (WT rNUPR1) significantly boosted the SUMOylation of specific substrate proteins. researchgate.net
In Vitro SUMOylation Assay Findings
The direct stimulatory effect of NUPR1 on the SUMOylation of target proteins, and the subsequent inhibition of this process by ZZW-115, has been demonstrated in cell-free systems. The table below summarizes the key findings from these in vitro SUMOylation assays.
| Substrate Protein | SUMO Isoform | Experimental Condition | Outcome | Reference |
| RanGAP1 | SUMO1 | Presence of WT rNUPR1 | Significantly increased SUMOylation | researchgate.net |
| RanGAP1 | SUMO2/3 | Presence of WT rNUPR1 | Significantly increased SUMOylation | researchgate.net |
| p53 | SUMO1 | Presence of WT rNUPR1 | Significantly increased SUMOylation | researchgate.net |
| p53 | SUMO2/3 | Presence of WT rNUPR1 | Significantly increased SUMOylation | researchgate.net |
| RanGAP1 | SUMO1 / SUMO2/3 | Presence of WT rNUPR1 + ZZW-115 | No increase in SUMOylation | researchgate.net |
| RanGAP1 | SUMO1 / SUMO2/3 | Presence of mutant rNUPR1 (Thr68Gln, Ala33Gln/Thr68Gln) | No increase in SUMOylation | researchgate.net |
The results from these assays indicate that the structural integrity of NUPR1, particularly in its key binding regions, is crucial for its ability to stimulate SUMOylation. researchgate.net The addition of ZZW-115 abrogated the enhancing effect of WT rNUPR1, mirroring the effect observed with mutant forms of the protein. researchgate.net This provides compelling evidence that ZZW-115's mechanism of action is intricately linked to its ability to bind to NUPR1 and consequently inhibit its function as a positive regulator of the SUMOylation machinery. researchgate.net This inhibition of SUMOylation, especially of proteins critical to the DNA damage response, is a key factor in how ZZW-115 sensitizes cancer cells to genotoxic agents. nih.govresearchgate.netjci.org
Preclinical Efficacy and Specificity of Zzw 115 Hydrochloride
In Vitro Antitumor Activity Across Diverse Cancer Cell Lines
ZZW-115 hydrochloride has exhibited broad-spectrum antitumor activity in vitro, effectively inducing cell death in numerous cancer cell lines derived from both solid tumors and hematological malignancies.
Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
In various pancreatic ductal adenocarcinoma cell lines, ZZW-115 has been shown to induce cell death through both necrosis and apoptosis. nih.gov Treatment with ZZW-115 leads to a significant, concentration-dependent increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of necrosis, and an increase in caspase 3/7 activity, which is indicative of apoptosis. nih.govnih.gov Furthermore, the compound has been observed to cause a reduction in ATP production in pancreatic cancer cells. nih.gov Preclinical investigations have also highlighted that ZZW-115 can overcome resistance to conventional therapies in PDAC cells. researchgate.net By inhibiting NUPR1, ZZW-115 has been found to enhance the efficacy of genotoxic agents used in cancer treatment. researchgate.netdrugtargetreview.com
Efficacy in Other Solid Tumor Cell Lines (e.g., Glioblastoma, Hepatocarcinoma, Melanoma, Osteosarcoma)
The antitumor activity of ZZW-115 extends to a variety of other solid tumor cell lines. The compound has been found to be effective in killing tumor cells with IC50 values ranging from 0.42 μM to 7.75 μM across different cancer types. nih.govmedchemexpress.com Specific cell lines that have been tested include U87 (glioblastoma), A375 and B16 (melanoma), HepG2 (hepatocarcinoma), and U2OS and SaOS-2 (osteosarcoma). nih.gov In hepatocarcinoma cell lines (HepG2 and Hep3B), ZZW-115 treatment induced cell death via apoptosis and necroptosis, which was associated with mitochondrial metabolism failure and subsequent ATP depletion. cncb.ac.cn
The following table summarizes the in vitro efficacy of ZZW-115 across various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 Value (μM) |
| HepG2 | Hepatocarcinoma | 0.42 |
| U87 | Glioblastoma | Data available, specific value not cited |
| A375 | Melanoma | Data available, specific value not cited |
| B16 | Melanoma | Data available, specific value not cited |
| SaOS-2 | Osteosarcoma | 7.75 |
| U2OS | Osteosarcoma | Data available, specific value not cited |
Efficacy in Hematological Malignancy Cell Lines (e.g., Lymphoma, Leukemia)
ZZW-115 has also demonstrated efficacy against hematological malignancy cell lines. Studies have shown its ability to kill tumor cells in Daudi (lymphoma), Jurkat (acute T cell leukemia), and THP-1 (acute monocytic leukemia) cell lines. nih.gov
The following table indicates the hematological malignancy cell lines in which ZZW-115 has shown activity.
| Cell Line | Cancer Type |
| Daudi | Lymphoma |
| Jurkat | Acute T Cell Leukemia |
| THP-1 | Acute Monocytic Leukemia |
In Vivo Antitumor Efficacy in Murine Xenograft Models
The promising in vitro results for this compound have been corroborated by in vivo studies using murine xenograft models.
Regression of Pancreatic Cancer Xenografts
In mice with xenografted MiaPaCa-2 pancreatic cancer cells, ZZW-115 treatment has been shown to inhibit tumor growth. nih.gov Daily administration of the compound led to a progressive decrease in tumor size, with some tumors becoming almost unmeasurable by the end of the treatment period. medchemexpress.com Similar dose-dependent tumor regression was observed in five independent pancreatic ductal adenocarcinoma models, including an immunocompetent mouse model. nih.gov
Effects on Tumor Growth in Other Xenografted Cancer Models
The in vivo antitumor effects of ZZW-115 have also been observed in other cancer models. In xenograft models of hepatocellular carcinoma using HepG2 and Hep3B cells, ZZW-115 demonstrated a significant antitumor effect. cncb.ac.cn Additionally, in a glioblastoma model using U87 cells, the combination of ZZW-115 with the genotoxic agent temozolomide (B1682018) (TMZ) was investigated, showing the potential for combination therapies. nih.gov
The table below summarizes the in vivo efficacy of ZZW-115 in different xenograft models.
| Cancer Type | Cell Line Used for Xenograft | Outcome |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | Inhibition of tumor growth, progressive decrease in tumor size |
| Hepatocellular Carcinoma | HepG2, Hep3B | Significant antitumor effect |
| Glioblastoma | U87 | Studied in combination with temozolomide |
Dose-Dependent Tumor Regression Observations in Animal Models
The in vivo anticancer activity of this compound has been demonstrated in xenograft models, where human cancer cells are implanted into immunodeficient mice. In a key study utilizing mice xenografted with MiaPaCa-2 pancreatic cancer cells, daily administration of this compound resulted in a clear dose-dependent regression of tumors. mdpi.com
Mice were treated for 30 days with doses of 0.5, 1.0, 2.5, or 5 mg/kg of this compound. The control group received a vehicle solution. Tumor volume was monitored every five days, revealing a significant inhibition of tumor growth in the treated groups compared to the control. Notably, at the highest dose of 5 mg/kg, tumors not only stopped growing but progressively decreased in size, almost disappearing by the end of the treatment period. mdpi.comnih.gov This potent antitumor effect was achieved without any observable neurological side effects, even at doses as high as 10 mg/kg administered daily for 30 days. nih.gov
The table below summarizes the dose-dependent effect of this compound on tumor volume in the MiaPaCa-2 xenograft model.
Table 1: Dose-Dependent Effect of this compound on Tumor Volume
| Dosage (mg/kg) | Outcome |
|---|---|
| 0.5 | Inhibition of tumor growth |
| 1.0 | Significant inhibition of tumor growth |
| 2.5 | Strong inhibition of tumor growth |
Molecular Specificity of Antitumor Effects
To establish that the anticancer activity of this compound is directly mediated by its interaction with NUPR1, researchers have conducted studies to evaluate the compound's effects in the context of NUPR1 gene expression and inactivation.
Evidence from NUPR1 Gene Inactivation Studies (e.g., CRISPR/Cas9 Knockout)
A definitive method to verify the target of a drug is to observe its effects in the absence of that target. Using CRISPR/Cas9 gene-editing technology, researchers have created pancreatic cancer cell lines (Panc-1) in which the NUPR1 gene was knocked out (NUPR1-KO). nih.gov When these NUPR1-KO cells were treated with this compound, they showed significantly greater resistance to the compound compared to their wild-type counterparts (NUPR1-WT) that still expressed NUPR1. mdpi.comnih.gov
For instance, after a 72-hour treatment with 15 μM of ZZW-115, only 15.01% of NUPR1-WT cells survived, whereas 84.60% of the NUPR1-KO cells remained viable. nih.gov This stark difference in survival rates provides strong evidence that the cytotoxic effects of this compound are primarily exerted through its interaction with NUPR1. nih.gov The molecular consequences of ZZW-115 treatment, including the induction of both necroptotic and apoptotic cell death, were found to be similar to those observed in cells that were deficient in NUPR1. mdpi.com
Correlation Between NUPR1 Expression Levels and Cellular Sensitivity to this compound
Given that this compound targets NUPR1, it is logical to investigate the relationship between the expression level of NUPR1 in cancer cells and their sensitivity to the compound. This compound has demonstrated efficacy across a broad range of cancer cell lines from different tissues, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 0.42 μM to 7.75 μM. nih.govmedchemexpress.com This suggests that it could be a potent agent against various types of tumors that overexpress NUPR1. mdpi.com
However, a direct linear correlation between NUPR1 expression levels and sensitivity to this compound has not been definitively established. One study that plotted NUPR1 expression against the area under the curve (AUC) for ZZW-115 treatment found no significant correlation. nih.gov
Conversely, in a study where a this compound-resistant pancreatic cancer cell line (MiaPaCa-2) was developed, these resistant cells were found to have significantly elevated levels of NUPR1 mRNA expression compared to the parental, non-resistant cells. nih.gov This finding suggests a more complex relationship where increased expression of the target protein may, under certain conditions, contribute to a resistance mechanism.
The table below presents the IC50 values of this compound in a selection of human cancer cell lines.
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| ANOR | Pancreatic Cancer | 0.84 |
| HepG2 | Hepatocellular Carcinoma | 0.42 |
| HN14 | Head and Neck Cancer | 4.93 |
Computational and Synthetic Methodologies in Zzw 115 Hydrochloride Research
In Silico Ligand Design and Molecular Modeling
The design of ZZW-115 was heavily reliant on computational techniques to understand and optimize the interaction between the ligand and its challenging target, NUPR1, an IDP known for its lack of a stable tertiary structure. nih.govnih.govresearchgate.net
Researchers utilized molecular dynamics (MD) simulations to model the highly flexible nature of NUPR1 and its binding interactions. nih.gov Initially, MD simulations of NUPR1 were performed to generate representative conformations of the protein. nih.gov Short fragments of the protein, up to seven amino acid residues long, were used as receptors for the initial docking of the lead compound, TFP. nih.gov
Following the initial docking, the resulting protein-ligand complexes were subjected to further MD simulations to refine their structures. nih.gov These simulations, which were run for 1 nanosecond using the GAFF force field, allowed the complexes to equilibrate, providing a more realistic model of the binding interaction. nih.gov The equilibrated structures were then used to identify the key chemical moieties of TFP that were critical for its interaction with NUPR1, guiding the design of more potent analogues like ZZW-115. nih.govresearchgate.net This approach is crucial for IDPs, as their dynamic nature makes traditional structure-based drug design challenging. nih.gov
Molecular docking was a cornerstone of the in silico screening process. nih.govnih.gov To predict how TFP and its derivatives would bind to NUPR1, docking studies were performed on short segments of the NUPR1 sequence. nih.gov This method allowed for the identification of potential anchoring locations for the ligand on the protein. nih.gov The studies revealed that the phenothiazine (B1677639) and trifluoromethyl groups of TFP were critical for anchoring the molecule to the protein. nih.gov
After the MD simulations provided averaged, equilibrated structures of the complexes, the binding affinity of the compounds was quantitatively evaluated. nih.gov This was achieved by using the scoring function of AutoDock Vina to perform a "redocking" of the ligand into the binding position it occupied within the averaged, simulated complex structure. nih.gov This synergy of docking and MD simulations provided a robust framework for predicting ligand-protein interactions and prioritizing compounds for synthesis. nih.gov
Organic Synthesis Approaches for ZZW-115 Hydrochloride and Analogues
The synthesis of this compound and its analogues was achieved through a systematic organic synthesis pathway starting from a phenothiazine precursor. nih.gov
The synthesis of ZZW-115 and related compounds is a multi-step process. The general method involves reacting 2-(trifluoromethyl)-10H-phenothiazine with a suitable linker and then with a piperazine (B1678402) derivative. nih.gov
The specific pathway is as follows:
Intermediate Synthesis : 2-(trifluoromethyl)-10H-phenothiazine is reacted with 1,3-dibromopropane (B121459) in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at 65°C for 12 hours. The resulting intermediate product is then purified by column chromatography. nih.gov
Final Compound Synthesis : The purified intermediate is then reacted with a specific piperazine analogue (in the case of ZZW-115, N,N-dimethylethylpiperazine) in DMF at room temperature overnight. The final compound is again purified via column chromatography. nih.gov
Hydrochloride Salt Formation : To improve stability and solubility, the purified TFP-derived compound is dissolved in dichloromethane (B109758) (CH2Cl2). nih.govmedchemexpress.com Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for five minutes. nih.gov The solvent is then removed, and the resulting residue is purified to yield the final hydrochloride salt. nih.gov
The synthetic strategy was optimized to produce a family of TFP-derived compounds for biological evaluation. nih.gov The yields for the synthesis of the final compounds before salt formation were reported to be substantial.
| Compound | Yield |
| ZZW-111 | 68% nih.gov |
| ZZW-112 | 77% nih.gov |
| ZZW-115 | 64% nih.gov |
| ZZW-116 | 76% nih.gov |
The final step of converting the free base into the hydrochloride salt was highly efficient, achieving a yield of 99%. nih.gov This high-yield final step is crucial for producing a stable and pure product for further studies.
Structure-Activity Relationship (SAR) Elucidation
The development of ZZW-115 was driven by a ligand-based design approach aimed at optimizing the anti-cancer activity of trifluoperazine (B1681574) while minimizing its neurological side effects. nih.govnih.gov A series of TFP-derived compounds were synthesized and evaluated, leading to the identification of ZZW-115 as the most potent candidate. nih.gov
Computational modeling indicated that the phenothiazine ring and the trifluoromethyl group of the parent compound, TFP, were essential for anchoring to NUPR1. nih.gov The SAR studies focused on modifying the piperazine side chain. nih.govgpatindia.com By synthesizing a family of analogues with different substitutions on the piperazine ring, researchers were able to systematically probe how these changes affected the binding affinity and biological activity. nih.gov ZZW-115, with its specific N,N-dimethylethylpiperazine side chain, emerged from this screening as having a superior profile, exhibiting potent, dose-dependent anti-tumor activity. nih.govnih.gov It binds to NUPR1 with a dissociation constant (Kd) of 2.1 μM. medchemexpress.comaxonmedchem.commedchemexpress.com This systematic approach, combining computational prediction with synthetic modification and biological testing, was key to elucidating the SAR and developing the optimized inhibitor ZZW-115. nih.govresearchgate.net
Identification of Key Structural Determinants for NUPR1 Binding
The journey to identify this compound began with the known, albeit non-specific, NUPR1 inhibitor, trifluoperazine (TFP). researchgate.net To enhance potency and specificity, a rational, in silico ligand-based design strategy was employed. mdpi.comresearchgate.net This computational approach was pivotal in pinpointing the essential structural elements of TFP and guiding the synthesis of a new family of more effective derivatives. researchgate.net
The process involved a combination of molecular dynamics (MD) simulations and docking studies. mdpi.com These computational models were used to simulate the interaction between TFP and NUPR1, identifying the key pharmacophores and structural motifs responsible for binding. researchgate.net This analysis revealed that the phenothiazine and trifluoromethyl groups of TFP were critical for anchoring the molecule to NUPR1. nih.gov
Subsequent in silico and biophysical analyses of newly synthesized TFP derivatives led to the identification of ZZW-115 as a particularly potent inhibitor. researchgate.net Further investigation using computational modeling and validated by experimental data revealed that ZZW-115 interacts with NUPR1 at two specific "hot-spot" regions. mdpi.com These key binding sites are located around the amino acid residues Alanine 33 (Ala33) and Threonine 68 (Thr68). mdpi.comnih.gov
The interaction with Thr68 is of particular significance as this residue is situated within the nuclear localization signal (NLS) region of NUPR1, which spans residues 63-78. mdpi.comnih.gov By binding to this critical region, ZZW-115 effectively hinders the interaction between NUPR1 and importins, thereby inhibiting the translocation of NUPR1 into the nucleus. mdpi.comnih.gov This mechanism of action, elucidated through a combination of computational and experimental methods, underscores the importance of the specific structural features of ZZW-115 in its function as a NUPR1 inhibitor.
Table 1: Key Residues in NUPR1 Involved in ZZW-115 Binding
| Residue | Location/Region | Role in Binding | Reference |
|---|---|---|---|
| Alanine 33 (Ala33) | "Hot-spot" region | Anchoring point for ZZW-115 | mdpi.comnih.gov |
| Threonine 68 (Thr68) | Nuclear Localization Signal (NLS) | Key interaction site; inhibits nuclear import | mdpi.comnih.gov |
Application of Nuclear Magnetic Resonance (NMR) in SAR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy served as a crucial tool in the structure-activity relationship (SAR) studies of ZZW-115 and its interaction with NUPR1. researchgate.net Specifically, two-dimensional (2D) ¹H-¹⁵N heteronuclear single-quantum coherence (HSQC) NMR experiments were conducted. nih.gov These experiments utilized ¹⁵N-labeled NUPR1 to monitor changes in the protein's structure upon the addition of ZZW-115. nih.gov
The NMR data corroborated the findings from the computational models, confirming that ZZW-115 interacts with specific regions of NUPR1. mdpi.com Although the detailed residue-by-residue chemical shift perturbations are not publicly available, the collective NMR studies were instrumental in confirming the binding event and in providing structural insights at the atomic level, which are vital for understanding the SAR of this class of compounds.
Table 2: NMR Spectroscopy Findings for ZZW-115 and NUPR1 Interaction
| NMR Technique | Key Observation | Implication for SAR | Reference |
|---|---|---|---|
| 2D ¹H-¹⁵N HSQC | Changes in peak position/intensity upon ZZW-115 addition | Confirms direct binding of ZZW-115 to NUPR1 | nih.gov |
| 2D ¹H-¹⁵N HSQC | NUPR1 remains largely disordered upon binding | Shows binding does not require major conformational change of the intrinsically disordered protein | researchgate.net |
Advanced Analytical and Biological Characterization Methodologies
Biophysical and Spectroscopic Techniques for NUPR1-Ligand Interactions
A suite of spectroscopic and biophysical methods has been utilized to detail the binding of ZZW-115 to NUPR1 at a molecular level. nih.govmdpi.com These techniques provide critical insights into the affinity, thermodynamics, and structural consequences of the ligand-protein interaction. nih.govmdpi.com
Isothermal Titration Calorimetry (ITC) is considered the gold standard for determining binding affinity, providing a complete thermodynamic profile of the molecular interaction in a single experiment. nih.gov ITC studies were conducted to measure the interaction between ZZW-115 and NUPR1. nih.gov These experiments demonstrated that ZZW-115 is the most potent binder among a series of synthesized trifluoperazine (B1681574) derivatives, exhibiting a dissociation constant (Kd) in the low micromolar range. nih.gov
The determined Kd for ZZW-115 is approximately 2.1 µM. medchemexpress.comcaymanchem.commedchemexpress.euxcessbio.commedchemexpress.com The ITC experiments, performed at 25°C, involved titrating ZZW-115 into a solution containing NUPR1, allowing for the direct measurement of the heat released or absorbed during binding. nih.gov Analysis of the resulting thermogram provided key thermodynamic parameters, confirming a direct and strong interaction. nih.gov
Table 1: Thermodynamic Parameters of ZZW-115 Binding to NUPR1 via ITC
| Parameter | Value | Technique |
|---|---|---|
| Dissociation Constant (Kd) | ~2.1 µM | Isothermal Titration Calorimetry (ITC) |
Fluorescence-based techniques are instrumental in confirming ligand binding and assessing effects on protein stability. nih.govnih.gov In a typical fluorescence thermal denaturation assay, also known as Differential Scanning Fluorimetry (DSF), a fluorescent dye that binds to exposed hydrophobic regions of a protein is used. nih.gov As the protein unfolds (denatures) with increasing temperature, fluorescence increases, allowing for the determination of a melting temperature (Tm). nih.gov Ligand binding generally stabilizes the protein, resulting in an increase in the Tm. nih.gov
While specific thermal shift data for ZZW-115 with NUPR1 is not detailed in the provided context, fluorescence spectroscopy has been employed to confirm the interaction. mdpi.comnih.gov Changes in the intrinsic fluorescence of importin-α3 (which contains tryptophan residues) upon interaction with NUPR1 were observed, indicating binding. nih.gov Such spectroscopic methods are foundational in demonstrating target engagement before proceeding to more quantitative biophysical analyses. mdpi.comnih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of proteins. nih.govmdpi.com NUPR1 is characterized as an intrinsically disordered protein (IDP), meaning it lacks a stable, defined three-dimensional structure in its native state. medchemexpress.eu CD spectroscopy was used to determine if the binding of ZZW-115 induced any conformational changes or ordering in NUPR1's secondary structure. nih.govmdpi.com
The results from far-UV CD experiments indicated that ZZW-115 does not alter the secondary structure of NUPR1 upon binding. nih.govnih.gov The protein remains largely disordered, which is a common feature for IDPs when interacting with their binding partners. nih.gov This finding suggests that ZZW-115's mechanism of action is not dependent on inducing a large-scale structural rearrangement in its target protein. nih.gov
Solution Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the specific amino acid residues involved in a ligand-protein interaction. nih.govresearchgate.net NMR studies were crucial in identifying the binding site of ZZW-115 on NUPR1. nih.govmdpi.com The experiments showed that upon addition of ZZW-115, a specific subset of residue cross-peaks in the NUPR1 spectrum were affected, confirming a specific binding event rather than a non-specific one. nih.gov
Notably, NMR data revealed that ZZW-115 interacts with NUPR1 residues in two primary regions: around Ala33 and, significantly, at Thr68. mdpi.comresearchgate.net The residue Thr68 is located within the canonical nuclear localization signal (NLS) of NUPR1 (residues 63-78). mdpi.comnih.govresearchgate.net This finding is critical, as it suggests ZZW-115 can physically hinder the interaction between NUPR1 and importin proteins, thereby inhibiting NUPR1's translocation into the nucleus. mdpi.comnih.gov
Cell-Based Functional Assays
To translate the biophysical findings into a biological context, the effect of ZZW-115 hydrochloride on cancer cells was assessed through functional assays.
The anti-proliferative activity of this compound has been extensively documented across a wide array of human cancer cell lines. nih.gov Cell viability assays, typically conducted over 24 to 72 hours, demonstrated that the compound is highly effective at killing cancer cells. medchemexpress.comxcessbio.commedchemexpress.com
In a panel of 11 primary pancreatic ductal adenocarcinoma (PDAC) cell lines, ZZW-115 displayed potent cytotoxicity with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.84 µM to 4.93 µM. nih.govcaymanchem.com Its efficacy extends to numerous other cancer types, including glioblastoma, melanoma, osteosarcoma, and cancers of the colon, lung, liver, and breast. nih.gov The IC₅₀ values in this broader panel ranged from as low as 0.42 µM in HepG2 liver cancer cells to 7.75 µM in SaOS-2 osteosarcoma cells. nih.govmedchemexpress.com Studies have shown that this activity is approximately 10 times more efficient than its parent compound, trifluoperazine (TFP). nih.govnih.gov The compound induces cell death through a combination of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis), as evidenced by increased caspase 3/7 activity and LDH release, respectively. nih.govmdpi.commedchemexpress.commedchemexpress.eu
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pancreatic (PDAC) | ANOR | 0.84 medchemexpress.comcaymanchem.commedchemexpress.euxcessbio.com |
| HN14 | 4.93 medchemexpress.comcaymanchem.commedchemexpress.euxcessbio.com | |
| Hepatocarcinoma | HepG2 | 0.42 nih.govmedchemexpress.commedchemexpress.euxcessbio.com |
| Osteosarcoma | SaOS-2 | 7.75 nih.govmedchemexpress.commedchemexpress.euxcessbio.com |
| Glioblastoma | U87 | Data available nih.gov |
| Melanoma | A375, B16 | Data available nih.gov |
| Colon Cancer | HT29, SK-CO-1, LS174T | Data available nih.gov |
| Lung Cancer | H1299, H358 | Data available nih.gov |
| Prostate Cancer | PC-3 | Data available nih.gov |
| Leukemia | THP-1, Jurkat | Data available nih.gov |
| Lymphoma | Daudi | Data available nih.gov |
| Breast Cancer | MDA-MB-231 | Data available nih.gov |
Compound Reference Table
Biochemical Assays for Cell Death Pathways (e.g., LDH Release, Caspase Activity)
This compound has been demonstrated to induce cancer cell death through multiple pathways, including both necroptosis and apoptosis. nih.govmedchemexpress.eu Biochemical assays measuring Lactate (B86563) Dehydrogenase (LDH) release and caspase activity have been instrumental in elucidating these dual mechanisms.
Treatment of various pancreatic cancer cell lines with ZZW-115 resulted in a concentration-dependent increase in LDH release, a key indicator of necrotic cell death where the plasma membrane is compromised. nih.govmedchemexpress.comxcessbio.com For instance, in pancreatic cancer cells such as MiaPaCa-2, 02-063, LIPC, Foie8b, and HN14, LDH release was significantly higher in cells treated with ZZW-115 compared to untreated control cells. nih.govmedchemexpress.com
Concurrently, these studies reported a significant elevation in caspase 3/7 activity in ZZW-115-treated cells. nih.govmedchemexpress.comxcessbio.com Caspases are key proteases that execute the apoptotic program. The increased activity of caspase 3/7 confirms that ZZW-115 also triggers a programmed, apoptotic cell death pathway. nih.gov These findings from LDH and caspase assays collectively demonstrate that ZZW-115 possesses both pronecrotic and proapoptotic capabilities. nih.govmedchemexpress.eumedchemexpress.com
Table 1: Effect of ZZW-115 on Cell Death Markers in Pancreatic Cancer Cells
| Cell Line | Treatment Concentration | Parameter Measured | Outcome | Reference |
|---|---|---|---|---|
| MiaPaCa-2, 02-063, LIPC, Foie8b, HN14 | 3 or 5 µM (24h) | LDH Release | Significantly increased in a concentration-dependent manner | nih.gov |
| MiaPaCa-2, 02-063, LIPC, Foie8b, HN14 | 3 or 5 µM (24h) | Caspase 3/7 Activity | Significantly increased | nih.gov |
Flow Cytometry for Cell Death Phenotypes (e.g., Annexin (B1180172) V/PI Staining)
To further characterize and quantify the cell death phenotypes induced by ZZW-115, researchers have employed flow cytometry with Annexin V and Propidium Iodide (PI) co-labeling. nih.gov This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. bio-techne.combosterbio.comnih.gov Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. bosterbio.comthermofisher.com
Studies using this method confirmed the findings from biochemical assays, demonstrating that ZZW-115 treatment leads to an increase in both apoptotic and necrotic cell populations. nih.gov The analysis of pancreatic cancer cells treated with ZZW-115 revealed distinct populations of cells that were Annexin V positive/PI negative (early apoptosis) and Annexin V positive/PI positive (late apoptosis/necrosis), corroborating the compound's dual mechanism of inducing cell death. nih.govcaymanchem.com
Flow Cytometry for Intracellular ROS Detection (e.g., CellROX, MitoSOX Red)
A critical aspect of ZZW-115's mechanism is the induction of oxidative stress. medchemexpress.eu Flow cytometry utilizing specific fluorescent probes has been used to detect and quantify the generation of intracellular Reactive Oxygen Species (ROS). researchgate.net Research has shown that treatment with ZZW-115 leads to an overproduction of ROS. medchemexpress.comxcessbio.comcaymanchem.com
Specifically, studies have used probes like CellROX and MitoSOX Red to measure cellular and mitochondrial ROS levels, respectively. researchgate.net In MiaPaCa-2 pancreatic cancer cells, incubation with ZZW-115 resulted in a dose-dependent increase in both general intracellular ROS (detected by CellROX) and mitochondrial superoxide (B77818) (detected by MitoSOX Red). researchgate.net MitoSOX Red is a live-cell permeant probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide. thermofisher.commedchemexpress.com This accumulation of mitochondrial ROS is a key event, suggesting that ZZW-115-induced ferroptosis is mitochondria-dependent. caymanchem.com The increase in ROS could be prevented by treatment with the ferroptosis inhibitor ferrostatin-1 (Fer-1). researchgate.net
Table 2: ZZW-115-Induced ROS Production in MiaPaCa-2 Cells
| Probe | Target ROS | ZZW-115 Treatment | Observation | Reference |
|---|---|---|---|---|
| CellROX | General Intracellular ROS | Increasing concentrations (72h) | Dose-dependent increase in ROS production | researchgate.net |
| MitoSOX Red | Mitochondrial Superoxide | Increasing concentrations (72h) | Dose-dependent increase in mitochondrial ROS | researchgate.net |
Immunofluorescence Microscopy for Subcellular Protein Localization
Immunofluorescence microscopy has been a key technique in elucidating the direct molecular mechanism of ZZW-115. ZZW-115 is an inhibitor of the Nuclear Protein 1 (NUPR1), a stress-associated protein implicated in cancer progression. medchemexpress.eujci.org Confocal immunofluorescence studies were conducted to observe the effect of ZZW-115 on the subcellular localization of NUPR1. jci.orgresearchgate.net
In untreated MiaPaCa-2 cancer cells, NUPR1 was predominantly found in the nucleus. jci.orgresearchgate.net However, following treatment with ZZW-115, a significant relocalization of NUPR1 from the nucleus to the cytoplasm was observed. jci.orgresearchgate.net Quantitative analysis showed that ZZW-115 treatment reduced the nuclear localization of NUPR1 from 78% in control cells to just 16%. researchgate.net This demonstrates that ZZW-115 functions by inhibiting the nuclear translocation of NUPR1. jci.orgnih.gov It is proposed that ZZW-115 achieves this by competing with importins for binding to the nuclear localization signal (NLS) region of NUPR1. jci.orgnih.gov
Molecular Biology and Omics Approaches
Gene Editing Techniques (e.g., CRISPR/Cas9) for Target Validation
To definitively validate NUPR1 as the molecular target of ZZW-115, gene editing technology, specifically the CRISPR/Cas9 system, has been utilized. nih.gov Researchers created NUPR1-knockout (NUPR1-KO) pancreatic cancer cells (Panc-1) and compared their response to ZZW-115 with that of wild-type (NUPR1-WT) cells. nih.gov
The results showed that NUPR1-KO cells were significantly more resistant to ZZW-115 treatment compared to NUPR1-WT cells. nih.govnih.gov For example, after 72 hours of treatment with 15 µM ZZW-115, only about 15% of NUPR1-WT cells survived, whereas approximately 85% of NUPR1-KO cells remained viable. nih.gov This genetic evidence provides strong validation that ZZW-115 exerts its cytotoxic effects primarily by targeting NUPR1. nih.gov
Transcriptomic Profiling (e.g., RNA Sequencing) for Pathway Analysis
Transcriptomic profiling, such as RNA sequencing (RNA-seq), has provided broader insights into the pathways involving NUPR1, the target of ZZW-115. RNA-seq data from pancreatic ductal adenocarcinoma (PDAC) cells confirmed that NUPR1 is systematically overexpressed in these cancer cells. nih.gov
Furthermore, omics approaches have been used to understand the broader context of NUPR1 function. An interactome study of NUPR1, combined with bioinformatics analysis, revealed that NUPR1 binds to hundreds of proteins. nih.gov This analysis showed a significant enrichment of proteins involved in crucial cellular processes such as nucleocytoplasmic transport, DNA repair, and the SUMOylation pathway. nih.govnih.gov Treatment with ZZW-115 was found to reduce the SUMOylation of several proteins involved in the DNA damage response (DDR). jci.orgnih.govresearchgate.net This suggests that by inhibiting the nuclear translocation of NUPR1, ZZW-115 disrupts these NUPR1-associated functions, sensitizing cancer cells to genotoxic agents. jci.orgnih.gov
Future Directions and Research Perspectives for Zzw 115 Hydrochloride and Nupr1 Inhibitors
Development of Next-Generation NUPR1 Inhibitors
The journey to develop ZZW-115, which started from the antipsychotic drug trifluoperazine (B1681574) (TFP), demonstrates the feasibility of a ligand-based rational design approach for targeting IDPs. nih.govmdpi.com However, the quest for improved NUPR1 inhibitors continues, with a focus on enhancing potency, selectivity, and minimizing off-target effects.
Investigation of Combination Therapeutic Regimens
Inhibiting NUPR1 has been shown to sensitize cancer cells to other treatments, making combination therapy a highly promising area of future research. spandidos-publications.compatsnap.com By disrupting NUPR1-dependent survival pathways, these inhibitors can make cancer cells more vulnerable to conventional and targeted agents. spandidos-publications.compatsnap.com
Synergy with Conventional Chemotherapeutic Agents (e.g., 5-Fluorouracil, Temozolomide)
NUPR1 plays a significant role in mediating resistance to chemotherapy. spandidos-publications.comnih.gov Its inhibition, therefore, is a rational strategy to enhance the efficacy of conventional cytotoxic drugs. Research has demonstrated that ZZW-115 sensitizes cancer cells to DNA damage induced by genotoxic agents. spandidos-publications.comcrcm-marseille.fr Specifically, the combination of ZZW-115-derived compounds with 5-Fluorouracil (5-FU) has been shown to potentiate the DNA-damaging effects of 5-FU in pancreatic cancer cells. mdpi.comresearchgate.net
Furthermore, NUPR1 has been implicated in resistance to other chemotherapies, including gemcitabine (B846) in pancreatic cancer and docetaxel (B913) in prostate cancer. spandidos-publications.com This suggests that combining NUPR1 inhibitors like ZZW-115 hydrochloride with a broad range of conventional chemotherapeutic agents could overcome drug resistance and improve patient outcomes across various cancer types.
Exploration of Combined Approaches with Other Targeted Agents
Beyond conventional chemotherapy, combining NUPR1 inhibitors with other targeted therapies holds significant potential. NUPR1 expression has been linked to resistance to the targeted drug sorafenib (B1663141) in both hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC). aging-us.comnih.gov Studies have shown that knockdown of NUPR1 increases cancer cell sensitivity to sorafenib, providing a strong rationale for testing a combination of ZZW-115 and sorafenib in these cancers. nih.gov
Another exciting avenue is the combination with PARP inhibitors. The NUPR1 inhibitor AJO14 was found to induce cell death through a mechanism involving hyperPARylation, which could be reversed by the PARP inhibitor Olaparib. nih.govresearchgate.net This finding suggests a potential synthetic lethal interaction or a synergistic relationship that could be exploited therapeutically. In triple-negative breast cancer, inhibiting NUPR1 with TFP showed synergy with paclitaxel (B517696) and other targeted therapies. nih.gov
| Combination Agent | Cancer Type | Rationale / Finding | Source |
| 5-Fluorouracil (5-FU) | Pancreatic Cancer | ZZW-115 derivatives potentiate the efficacy of 5-FU in causing DNA breaks. | mdpi.comresearchgate.net |
| Genotoxic Agents | General | ZZW-115 sensitizes cancer cells to DNA damage by inhibiting NUPR1's role in the DNA damage response. | spandidos-publications.comcrcm-marseille.fr |
| Sorafenib | Hepatocellular Carcinoma (HCC), Clear Cell Renal Cell Carcinoma (ccRCC) | NUPR1 confers resistance to sorafenib; NUPR1 knockdown increases sensitivity. | aging-us.comnih.gov |
| PARP Inhibitors (e.g., Olaparib) | Pancreatic Cancer | The NUPR1 inhibitor AJO14 induces PARP-dependent cell death, which is reversible by Olaparib. | nih.govresearchgate.net |
| Paclitaxel / Targeted Therapies | Triple-Negative Breast Cancer | Inhibition of NUPR1 with TFP (a ZZW-115 precursor) showed synergy. | nih.gov |
Elucidation of Novel Downstream Signaling Pathways and Biological Processes Affected by NUPR1 Inhibition
A deeper understanding of the molecular consequences of NUPR1 inhibition is crucial for optimizing its therapeutic use and identifying new applications. While ZZW-115 is known to induce cell death, recent studies have begun to unravel the complex and novel downstream pathways it affects. nih.govnih.gov
Upon treatment with ZZW-115, cancer cells undergo both necroptosis and apoptosis. nih.govnih.gov This dual mechanism of cell death induction is advantageous as it may be effective in tumors resistant to purely pro-apoptotic drugs. csic.es This process is accompanied by a significant metabolic failure in the mitochondria, characterized by a drop in ATP production and an overproduction of reactive oxygen species (ROS). nih.govnih.gov
More recent and striking discoveries have shed further light on the mechanisms of NUPR1 inhibitors:
Inhibition of Nuclear Translocation and SUMOylation: ZZW-115 has been found to inhibit the nuclear translocation of NUPR1. spandidos-publications.comcrcm-marseille.fr This is significant because inside the nucleus, NUPR1 appears to directly stimulate the SUMOylation machinery. By keeping NUPR1 out of the nucleus, ZZW-115 treatment reduces the SUMOylation of key proteins involved in the DNA damage response (DDR), thus sensitizing cancer cells to genotoxic agents. crcm-marseille.fr
Disruption of Stress Granule Formation: A novel function of NUPR1 has been identified in driving the formation of stress granules (SGs) through liquid-liquid phase separation (LLPS). embopress.orgembopress.orgnih.gov SGs are protective structures that help cancer cells survive under stress. Pharmacological inhibition of NUPR1 with ZZW-115 was shown to be sufficient to block LLPS and prevent the formation of these protective SGs. embopress.orgembopress.org This mechanism is particularly relevant in Kras-driven cancers, where oncogenic stress activates NUPR1, and inhibiting SG formation with ZZW-115 leads to specific cell death in the cancer cells. embopress.orgembopress.orgnih.gov
Modulation of Specific Signaling Pathways: NUPR1 knockdown has been shown to affect various signaling pathways depending on the cancer type. These include the IRE1/XBP1 and PERK/eIF2α/ATF4 pathways in lung cancer angiogenesis, the PTEN/AKT/mTOR pathway in renal cell carcinoma, and the NUPR1/RELB/IER3/RUNX2 pathway in hepatocellular carcinoma. aging-us.comnih.govnih.gov
| Downstream Effect of NUPR1 Inhibition | Key Molecular Events | Therapeutic Implication | Source |
| Induction of Cell Death | Activation of necroptosis and apoptosis pathways. | Overcomes resistance to single-pathway cell death drugs. | nih.govnih.govcsic.es |
| Mitochondrial Catastrophe | Decrease in ATP production and increase in Reactive Oxygen Species (ROS). | Triggers cell death through metabolic failure. | nih.govnih.gov |
| Inhibition of Nuclear Translocation | ZZW-115 prevents NUPR1 from entering the nucleus. | Reduces NUPR1's nuclear functions. | spandidos-publications.comcrcm-marseille.fr |
| Reduced Protein SUMOylation | Decreased SUMOylation of proteins in the DNA Damage Response (DDR). | Sensitizes cancer cells to genotoxic chemotherapies. | crcm-marseille.fr |
| Disruption of Stress Granules | Inhibition of NUPR1-driven Liquid-Liquid Phase Separation (LLPS). | Prevents formation of protective stress granules, inducing cell death in stressed cancer cells. | embopress.orgembopress.orgnih.gov |
| Pathway Modulation | Affects pathways like PTEN/AKT/mTOR and IRE1/XBP1. | Impacts cancer cell growth, metastasis, and angiogenesis. | aging-us.comnih.gov |
Expansion of Research into Additional Oncological Indications and Disease Models
The initial success of this compound in preclinical models of pancreatic cancer has laid the groundwork for exploring its therapeutic potential across a wider range of malignancies. nih.gov The target of ZZW-115, the nuclear protein 1 (NUPR1), is not exclusively overexpressed in pancreatic cancer; its upregulation is a feature of numerous other cancers, making it a promising target for broader oncological applications. nih.govpatsnap.com
Research indicates that the genetic inactivation of NUPR1 can halt the growth of tumors in various cancers, including hepatocarcinoma, non-small cell lung cancer, cholangiocarcinoma, glioblastoma, multiple myeloma, and osteosarcoma. nih.gov This provides a strong rationale for investigating this compound in these and other NUPR1-overexpressing cancers. patsnap.com Preclinical studies have already demonstrated that ZZW-115 is effective in killing tumor cells from diverse tissue origins. nih.gov
Table 1: Oncological Indications with Overexpression of NUPR1
| Cancer Type | Supporting Evidence |
|---|---|
| Pancreatic Cancer | NUPR1 overexpression is a key driver of development and progression. nih.govbiorxiv.org |
| Breast Cancer | NUPR1 is overexpressed and linked to drug resistance. patsnap.commdpi.com |
| Lung Cancer | Overexpression of NUPR1 has been documented. patsnap.comnih.gov |
| Liver Cancer (Hepatocarcinoma) | Genetic inactivation of NUPR1 has been shown to stop tumor growth. nih.govnih.gov |
| Glioblastoma | NUPR1 has been identified as a potential therapeutic target. nih.gov |
| Melanoma | ZZW-115 has shown efficacy against melanoma cell lines. nih.gov |
| Osteosarcoma | Genetic inactivation of NUPR1 inhibits tumor growth. nih.govnih.gov |
| Colon Cancer | ZZW-115 has demonstrated cytotoxic effects on colon cancer cells. nih.gov |
| Leukemia & Lymphoma | ZZW-115 is effective against leukemia and lymphoma cell lines. nih.govcaymanchem.com |
| Clear Cell Renal Cell Carcinoma | NUPR1 overexpression is associated with a poor prognosis and sorafenib resistance. aging-us.com |
This table is generated based on data from multiple research articles. nih.govpatsnap.comnih.govbiorxiv.orgmdpi.comcaymanchem.comaging-us.com
Further research should focus on validating the efficacy of this compound in a variety of cancer cell lines and, subsequently, in corresponding animal disease models. For instance, studies have shown that ZZW-115 exhibits potent cytotoxicity against a wide panel of cancer cell lines. nih.govcaymanchem.com
Table 2: In Vitro Efficacy of ZZW-115 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HepG2 | Hepatocarcinoma | 0.42 |
| U87 | Glioblastoma | Not specified, but effective |
| A375 | Melanoma | Not specified, but effective |
| U2OS | Osteosarcoma | Not specified, but effective |
| SaOS-2 | Osteosarcoma | 7.75 |
| HT29 | Colon Cancer | Not specified, but effective |
| H1299 | Lung Cancer | Not specified, but effective |
| PC-3 | Prostate Cancer | Not specified, but effective |
| THP-1 | Acute Monocytic Leukemia | Not specified, but effective |
| Daudi | Lymphoma | Not specified, but effective |
| Jurkat | Acute T-cell Leukemia | Not specified, but effective |
| MDA-MB-231 | Breast Cancer | Not specified, but effective |
The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from a study by Santofimia-Castaño P, et al. nih.gov
The development of new disease models will be crucial. This includes establishing xenograft and orthotopic models for cancers like clear cell renal cell carcinoma, where NUPR1 has been implicated in tumor progression and drug resistance. aging-us.com Furthermore, exploring the role of this compound in combination therapies is a critical future direction. Since NUPR1 inhibition can sensitize cancer cells to existing treatments like chemotherapy and radiation, combination studies could reveal synergistic effects that improve therapeutic outcomes. patsnap.comnih.gov
Methodological Advancements in Targeting Intrinsically Disordered Proteins for Therapeutic Development
Targeting intrinsically disordered proteins (IDPs) like NUPR1 for drug development presents a significant challenge to conventional structure-based drug design. nih.gov IDPs lack a stable three-dimensional structure, existing instead as a dynamic ensemble of conformations. nih.govmdpi.com This structural plasticity makes it difficult to identify well-defined binding pockets that small molecules typically target. peakproteins.com However, the successful development of ZZW-115 demonstrates that IDPs are indeed druggable targets, opening new avenues for therapeutic intervention. nih.gov
Future progress in this field will rely on methodological advancements that embrace the dynamic nature of IDPs. tandfonline.com Key areas of development include:
Ligand-Based Drug Design: The creation of ZZW-115 was achieved through a multidisciplinary approach that optimized a known NUPR1-binding compound, trifluoperazine. nih.gov This strategy, which combines computational modeling, organic synthesis, and extensive biophysical and biological testing, serves as a blueprint for future projects targeting IDPs. It demonstrates that even without a static structure, ligand-based approaches can yield potent and specific inhibitors. nih.gov
Advanced Biophysical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic interactions between small molecules and IDPs. peakproteins.comtandfonline.com It can provide insights into how a ligand might alter the conformational ensemble of an IDP, even if it doesn't bind to a single, fixed pocket. Future research will likely see increased use of advanced NMR techniques to characterize the transient and dynamic interactions that govern the binding of drugs like ZZW-115 to NUPR1.
Computational and Simulation Methods: Physics-based atomistic simulations are becoming increasingly vital for understanding the structural ensembles of IDPs. mdpi.com As computational power grows, these simulations can more accurately model the dynamic behavior of IDPs and how they are modulated by small molecules. This can help in identifying transient pockets or "hot spots" that are crucial for protein-protein interactions and can be targeted by inhibitors. mdpi.com
Integrated Experimental and Computational Frameworks: The most fruitful approach will involve a tight integration of experimental data and computational modeling. mdpi.com Experimental techniques like NMR, small-angle X-ray scattering (SAXS), and Förster resonance energy transfer (FRET) can provide data that is used to refine and validate computational models of IDP ensembles. mdpi.com This integrated approach allows for a more complete understanding of how a small molecule like ZZW-115 can specifically recognize and inhibit a structurally dynamic target like NUPR1.
Deep Learning and Artificial Intelligence: Emerging technologies like deep learning are being applied to the challenge of designing proteins that can bind to specific, disordered regions. biorxiv.org A recent study demonstrated a method combining biophysical principles with deep learning to generate binders for diverse unstructured targets with high affinity and specificity. biorxiv.org Applying such AI-driven methods could dramatically accelerate the discovery of new and highly specific inhibitors for NUPR1 and other challenging IDP targets.
The continued development of these methodologies is essential for expanding the portfolio of drugs targeting IDPs. The work on ZZW-115 and NUPR1 not only provides a promising candidate for cancer therapy but also serves as an important case study, proving the feasibility of designing drugs for this challenging class of proteins. nih.gov
Q & A
Basic: What is the molecular mechanism of ZZW-115 hydrochloride as a NUPR1 inhibitor, and how can researchers experimentally validate its target engagement?
This compound inhibits NUPR1, a stress-inducible protein implicated in cancer cell survival and drug resistance. To validate target engagement, researchers should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) . Functional assays, such as siRNA-mediated NUPR1 knockdown followed by comparative viability assays (via MTT or CellTiter-Glo), can confirm on-target effects. Dose-dependent inhibition of downstream markers (e.g., autophagy or apoptosis regulators) via Western blotting further corroborates mechanism .
Basic: What are the standard protocols for synthesizing and characterizing this compound in academic laboratories?
Synthesis protocols typically involve coupling reactions under inert conditions, with final purification via reverse-phase HPLC. Characterization requires <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (≥98% purity) for quality control. For stability, thermogravimetric analysis (TGA) under controlled humidity is recommended .
Advanced: How should researchers address contradictions in reported IC50 values of this compound across different cell lines?
Discrepancies in IC50 values may arise from cell line-specific NUPR1 expression levels, assay conditions (e.g., serum concentration, incubation time), or off-target effects. To resolve this:
- Perform NUPR1 quantification via qPCR/Western blotting in tested cell lines.
- Standardize assay conditions (e.g., 10% FBS, 72-hour exposure) and include positive controls (e.g., cisplatin).
- Use pharmacological inhibitors (e.g., chloroquine for autophagy) to isolate confounding pathways .
Advanced: What methodological considerations are critical for optimizing this compound dosage in in vitro studies?
Dose optimization requires:
- Dose-response curves : Test 6–8 concentrations (e.g., 0.1–100 µM) with non-linear regression analysis (Hill slope).
- Temporal effects : Monitor viability at 24, 48, and 72 hours to account for delayed apoptosis.
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Combination studies : Synergy with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis .
Advanced: How can researchers design in vivo studies to evaluate this compound’s efficacy while minimizing toxicity?
- Animal models : Use NUPR1-overexpressing xenografts (e.g., pancreatic or liver cancer).
- Dosing regimen : Start with 10 mg/kg (intraperitoneal, Q3D) based on prior pharmacokinetic (PK) data, adjusting via toxicity markers (ALT/AST levels).
- Endpoint analysis : Tumor volume measurement (caliper) and immunohistochemistry for NUPR1/p-STAT3. Include a recovery phase to assess long-term toxicity .
Advanced: What statistical frameworks are recommended for analyzing this compound’s synergistic effects in combination therapies?
Use the Combination Index (CI) method (Chou-Talalay), where CI < 1 indicates synergy. Pair ZZW-115 with agents targeting parallel pathways (e.g., mTOR inhibitors). Validate with ANOVA (post-hoc Tukey test) and Kaplan-Meier survival curves for in vivo efficacy .
Advanced: How can researchers integrate omics data to elucidate this compound’s off-target effects?
- Transcriptomics : RNA-seq of treated vs. untreated cells (FDR < 0.05) to identify dysregulated pathways.
- Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.
- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
Basic: What are the best practices for storing and reconstituting this compound to ensure experimental reproducibility?
- Storage : Lyophilized powder at -20°C (desiccated); reconstituted in DMSO (10 mM stock) stored at -80°C ≤6 months.
- Avoid freeze-thaw cycles : Aliquot stock solutions.
- Validation : Pre-experiment HPLC to confirm stability post-thaw .
Advanced: How should researchers contextualize this compound’s efficacy within existing NUPR1 inhibitor frameworks?
Compare ZZW-115 to tricyclic antidepressants (e.g., trifluoperazine) in terms of binding kinetics (SPR), selectivity (kinase profiling), and in vivo bioavailability. Highlight structural advantages (e.g., trifluoromethyl group enhancing blood-brain barrier penetration) .
Advanced: What computational tools can predict this compound’s interactions with non-canonical targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
- QSAR models : MOE or ChemAxon to correlate substituent effects with activity .
Basic: What controls are essential in this compound cytotoxicity assays?
- Negative controls : Untreated cells and vehicle (DMSO).
- Positive controls : Staurosporine (apoptosis inducer).
- Off-target controls : NUPR1-knockout cell lines (CRISPR/Cas9) .
Advanced: How can researchers adapt this compound studies for translational applications in drug-resistant cancers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
